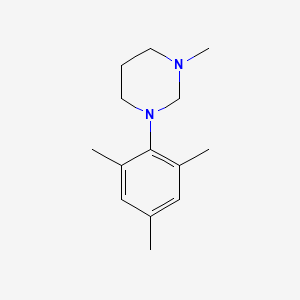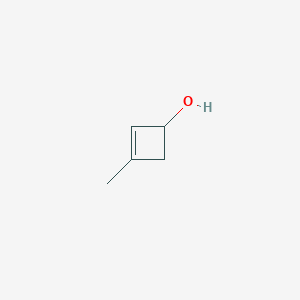
3-Methylcyclobut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclobut-2-en-1-ol is an organic compound with the molecular formula C₅H₈O It is a cyclobutene derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.
Reduction: The major product is 3-methylcyclobutanol.
Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.
Applications De Recherche Scientifique
3-Methylcyclobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylcyclobut-1-en-2-ol
- 4-Methylcyclobut-2-en-1-ol
- 2-Methylcyclobut-3-en-1-ol
Comparison
Compared to similar compounds, 3-Methylcyclobut-2-en-1-ol is unique due to the position of its hydroxyl and methyl groups. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the position of the hydroxyl group affects its ability to form hydrogen bonds and participate in substitution reactions.
Propriétés
Formule moléculaire |
C5H8O |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
3-methylcyclobut-2-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3 |
Clé InChI |
XILHUPOOIGSHDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
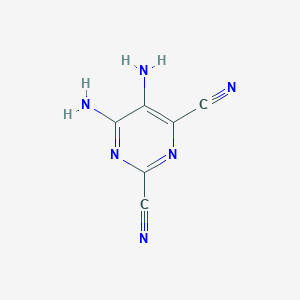
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

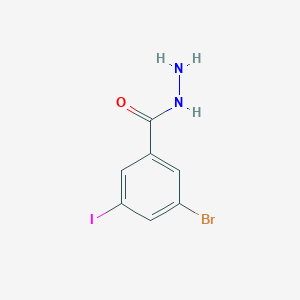

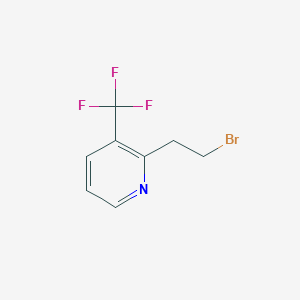
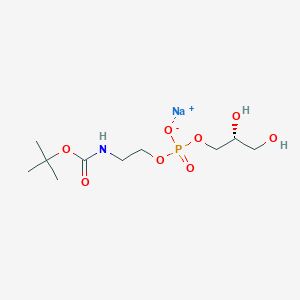
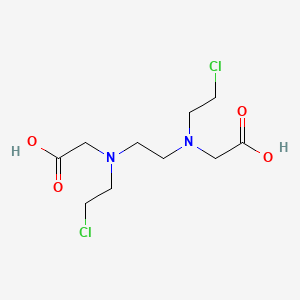
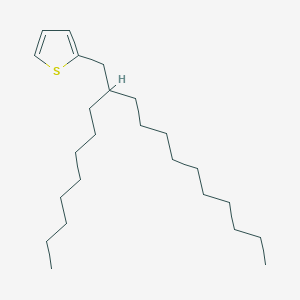

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
